molecular formula C15H18ClN3O B1683726 Uniconazole-P CAS No. 83657-17-4

Uniconazole-P

Cat. No. B1683726
CAS RN: 83657-17-4
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-MAUPQMMJSA-N
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Description

Uniconazole-P is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is often used on perennials to maintain a marketable size and/or delay flowering .


Synthesis Analysis

The synthesis of Uniconazole-P involves several complex biochemical reactions. It has been found that Uniconazole-P can affect the “phenylpropanoid biosynthesis” pathway . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .


Molecular Structure Analysis

Uniconazole-P has the chemical formula C15H18ClN3O and a molecular weight of 291.770 . It is an active optical isomer of uniconazole, also known as S-3307D and XE-1019D .


Chemical Reactions Analysis

Uniconazole-P has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . This pathway is related to lignin biosynthesis, and Uniconazole-P has been shown to decrease lignin content through repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis .


Physical And Chemical Properties Analysis

Uniconazole-P has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Scientific Research Applications

1. Application in Sweetpotato Production

  • Summary of Application: Uniconazole (UCZ), as a plant growth regulator, has been extensively applied in sweetpotato (Ipomoea batatas (L.) Lam) to increase tuberous root yield and quality . It is usually used in the production of sweetpotato by foliar spray .
  • Methods of Application: The study analyzed the influence of storage quality, with (K2 and K4) and without (K1 and K3) 100 mg·L −1 foliar spraying of UCZ, at a storage period of normal fertilizing treatments (K1 and K2) and rich fertilizing treatments (K3 and K4), on the storage quality of three representative sweetpotato varieties (Z13, Z33 and J26) .
  • Results: Compared to the no-use UCZ treatments, the decay rate of K2 was the lowest for any storage time. The decay rate of all the varieties was 0.0% before 45 DAS .

2. Application in Flowering Chinese Cabbage

  • Summary of Application: Uniconazole is widely used to regulate plant height and prevent the overgrowth of seedlings . In this study, uniconazole treatment remarkably inhibited hypocotyl elongation and increased the hypocotyl diameter of flowering Chinese cabbage seedlings .
  • Methods of Application: The study used combined transcriptome and metabolome analyses to investigate the mechanisms of hypocotyl elongation .
  • Results: The study found that the “phenylpropanoid biosynthesis” pathway was significantly affected by uniconazole. In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .

3. Application in Photosynthetic Efficiency Improvement

  • Summary of Application: The application of uniconazole significantly improves the chlorophyll content, soluble protein content, and net photosynthetic rate .
  • Results: Uniconazole significantly improved the activities of antioxidant enzymes comprising superoxide dismutase, peroxidase, and catalase .

4. Application in Wheat and Soil

  • Summary of Application: Uniconazole-P is used in wheat cultivation and its residue and decline in wheat and soil under field application have been studied .

5. Application in Perennials

  • Summary of Application: Uniconazole-P is often used on perennials to maintain a marketable size and/or delay flowering .
  • Methods of Application: Uniconazole-P products can be sprayed onto plant foliage or applied to the soil .
  • Results: Leaves usually appear darker after application because uniconazole-P increases chlorophyll content .

6. Application in Phosphorus Fractions

  • Summary of Application: Uniconazole-P application has a significant effect on phosphorous compounds .
  • Results: Uniconazole-P application increased orthophosphate content by 10–22%, α-glycerophosphate by 30–43%, and pyrophosphate by 20–149% .

4. Application in Controlling Plant Height

  • Summary of Application: Uniconazole, a triazole plant growth regulator, is widely used to regulate plant height and prevent the overgrowth of seedlings .
  • Results: The study found that uniconazole treatment remarkably inhibited hypocotyl elongation and increased the hypocotyl diameter of flowering Chinese cabbage seedlings .

5. Application in Enhancing Plant Lodging Resistance

  • Summary of Application: Uniconazole is widely applied to control plant height and enhance plant lodging resistance .

6. Application in Improving Fruit Size and Quality

  • Summary of Application: Sunny is an Australian product containing uniconazole that is labeled for application to avocado trees to improve fruit size and quality .
  • Methods of Application: Uniconazole products can be sprayed onto plant foliage or applied to the soil .

Safety And Hazards

Uniconazole-P is moderately toxic to mammals but would not be expected to bioaccumulate . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Uniconazole-P is a plant growth regulator registered for use on greenhouse ornamentals and greenhouse tomato seedlings for transplant only . The proposed risk mitigation measures included the cancellation of the use on greenhouse ornamentals grown for cut flowers, and label updates to meet the current labelling standard and to improve clarity . All products containing uniconazole-P that are registered in Canada are subject to this re-evaluation decision .

properties

IUPAC Name

(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-MAUPQMMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3035002
Record name Uniconazole-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3035002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uniconazole-P

CAS RN

83657-17-4
Record name Uniconazole P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole-P [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uniconazole-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3035002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Uniconazole P
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNICONAZOLE-P
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The II-B isomer (2.9 g, 0.01 mole; m.p. 78°-79° C.) of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one (Compound No. 1') was dissolved in methanol (50 ml). The isomer was allowed to react with sodium borohydride and then treated in the same manner as in Example 1. The residue obtained was recrystallized from a 1:10 mixture of carbon tetrachloride and n-hexane to obtain 2.2 g (yield 76%) of the I'-B isomer (m.p. 116°-117° C.) of Compound No. 1. The elementary analysis and NMR spectrum of the compound are shown below.
Name
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

88 Milligrams (0.53 mmole) of the present compound obtained in Example 1 was dissolved in 2 ml of 1,2-dichloroethane, and 2 ml of a 1,2-dichloroethane solution containing 290 mg (1.0 mmole) of (E)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one (E/Z=95.8/4.2) was added dropwise thereto. After reaction at room temperature for 24 hours, 2% hydrochloric acid was added to separate the reaction solution into an aqueous and organic layers. After concentrating the organic layer, the residue was purified by column chromatography on silica gel to obtain 180 mg of 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol. The ratio of E-form alcohol to Z-form alcohol was 95.6 to 4.4, and the enantiomer ratio of the E-form alcohol was: (+)-isomer: (-)-isomer=19:81.
[Compound]
Name
present compound
Quantity
0.53 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The II-A isomer (2.9 g, 0.01 mole; m.p. 108°-109° C.) of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one (Compound No. 1') was dissolved in methanol (50 ml). Sodium borohydride (0.38 g, 0.01 mole) was added thereto while keeping the temperature of the reaction solution at 20° C. or less with ice-cooling. The reaction mixture was kept at 20° C. for 3 hours, and then decomposed with addition of water (100 ml) and acetic acid (1 ml). The organic layer was extracted with ethyl acetate (100 ml), and the extract was washed with a 5% aqueous sodium hydrogen carbonate solution (50 ml) and dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure, and the residue obtained was recrystallized from isopropanol to obtain 2.0 g (yield 69%) of the I'-A isomer having a melting point of 153°-155° C. The elementary analysis and NMR spectrum of the compound are shown below.
Name
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)-1-pentene-3-one
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uniconazole-P
Reactant of Route 2
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Uniconazole-P
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Uniconazole-P

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